3,3'-Difluorobenzaldazine

描述

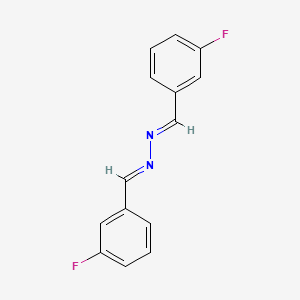

Structure

3D Structure

属性

IUPAC Name |

(E)-1-(3-fluorophenyl)-N-[(E)-(3-fluorophenyl)methylideneamino]methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2N2/c15-13-5-1-3-11(7-13)9-17-18-10-12-4-2-6-14(16)8-12/h1-10H/b17-9+,18-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYMCVDNIIFNDJK-BEQMOXJMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C=NN=CC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)/C=N/N=C/C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701017667 | |

| Record name | 3-Fluoro-benzaldehyde [(3-Fluorophenyl)methylene]hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15332-10-2 | |

| Record name | 3-Fluoro-benzaldehyde [(3-Fluorophenyl)methylene]hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-Difluorobenzaldazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of 3,3'-Difluorobenzaldazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3'-Difluorobenzaldazine (DFB) is a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), a class C G-protein coupled receptor critically involved in synaptic plasticity and neuronal excitability. As a PAM, DFB does not activate mGluR5 directly but potentiates the receptor's response to the endogenous ligand, glutamate. This technical guide provides a comprehensive overview of the mechanism of action of DFB, including its interaction with mGluR5, downstream signaling pathways, and its effects in preclinical models of neurological disorders. Detailed experimental protocols for the synthesis of DFB and for key in vitro and in vivo assays are also presented to facilitate further research and drug development efforts in this area.

Core Mechanism of Action: Positive Allosteric Modulation of mGluR5

This compound exerts its pharmacological effects by binding to an allosteric site on the mGluR5 receptor, distinct from the orthosteric site where glutamate binds. This binding event induces a conformational change in the receptor that enhances the affinity and/or efficacy of glutamate.

Binding Site and Molecular Interactions

DFB has been shown to interact with the well-characterized 2-methyl-6-(phenylethynyl)-pyridine (MPEP) binding site located within the seven-transmembrane (7TM) domain of the mGluR5 receptor. Site-directed mutagenesis studies have identified several key amino acid residues within transmembrane domains 3, 5, 6, and 7 that are crucial for the binding and allosteric modulation by DFB.

Downstream Signaling Pathway

mGluR5 is a Gq/11-coupled receptor. The potentiation of glutamate signaling by DFB leads to an enhanced activation of the canonical Gq pathway. This cascade involves the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates synaptic plasticity and neuronal excitability.

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line | Agonist | Parameter | Value | Reference |

| Intracellular Ca²⁺ Mobilization | Human mGluR5 CHO | Glutamate (300 nM) | EC₅₀ for potentiation | 2.6 µM | [1] |

| Intracellular Ca²⁺ Mobilization | Human mGluR5 CHO | Glutamate (300 nM) | Maximal Potentiation | ~3.1-fold | [1] |

| Intracellular Ca²⁺ Mobilization | Rat mGluR5 CHO | Glutamate, Quisqualate, DHPG | Potentiation | 3- to 6-fold | [2] |

| Intracellular Ca²⁺ Mobilization | Rat mGluR5 CHO | Glutamate, Quisqualate, DHPG | EC₅₀ Range | 2 to 5 µM | [2] |

Table 2: In Vivo Efficacy of this compound in Mice

| Animal Model | Behavioral Test | DFB Dose (intracerebroventricular) | Effect | Reference |

| Ketamine-induced psychosis model | Locomotor Hyperactivity | 40-100 nmol | Attenuation | [1] |

| Ketamine-induced psychosis model | Motor Incoordination | 40-100 nmol | Attenuation | [1] |

| Ketamine-induced psychosis model | Cognitive Impairment | 40-100 nmol | Attenuation | [1] |

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from 3-fluorobenzaldehyde (B1666160) and hydrazine (B178648) hydrate (B1144303).

Materials:

-

3-Fluorobenzaldehyde

-

Hydrazine hydrate

-

Ethanol

-

Molecular iodine (catalyst)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluorobenzaldehyde (2.0 equivalents) in ethanol.

-

Cool the solution to 0-10 °C using an ice bath.

-

To the cooled solution, add hydrazine hydrate (1.0 equivalent) dropwise with continuous stirring.

-

Add a catalytic amount of molecular iodine to the reaction mixture.

-

Stir the reaction mixture at 0-10 °C for 1-4 minutes. The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion of the reaction, the solid product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash with cold ethanol.

-

Dry the product under vacuum to yield this compound as a solid.

In Vitro Intracellular Calcium Mobilization Assay

This assay measures the potentiation of glutamate-induced intracellular calcium mobilization by DFB in cells expressing mGluR5.[3][4][5]

Materials:

-

HEK293 or CHO cells stably expressing human or rat mGluR5

-

96- or 384-well black-walled, clear-bottom plates

-

Cell culture medium

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Glutamate solution

-

This compound solution

-

Fluorescence plate reader with automated injection (e.g., FLIPR or FlexStation)

Procedure:

-

Cell Plating: Seed the mGluR5-expressing cells into the microplates and grow to confluence.

-

Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for 1 hour at 37°C.

-

Compound Addition: Place the plate in the fluorescence plate reader. Obtain a baseline fluorescence reading. Add varying concentrations of DFB or vehicle to the wells and incubate for a short period.

-

Agonist Stimulation: Add a sub-maximal concentration of glutamate (e.g., EC₂₀) to the wells to stimulate the receptor.

-

Data Acquisition: Measure the fluorescence intensity over time. The increase in fluorescence corresponds to the intracellular calcium concentration.

-

Data Analysis: Calculate the potentiation of the glutamate response by DFB and determine the EC₅₀ for potentiation.

In Vivo Ketamine-Induced Hyperlocomotion in Mice

This protocol assesses the ability of DFB to attenuate ketamine-induced locomotor hyperactivity, a preclinical model relevant to psychosis.[6][7][8]

Materials:

-

Male NMRI or C57BL/6 mice

-

Open field arena (e.g., 50 x 50 cm)

-

Video tracking system

-

Ketamine solution

-

This compound solution

-

Vehicle solution

Procedure:

-

Acclimation: Habituate the mice to the testing room for at least 1 hour before the experiment.

-

Habituation to Arena: Place each mouse individually into the open field arena and allow for a 30-minute habituation period.

-

Drug Administration: Administer DFB (intracerebroventricularly) or vehicle. After a predetermined pretreatment time, administer ketamine (e.g., 50 mg/kg, intraperitoneally) or saline.

-

Locomotor Activity Recording: Immediately after ketamine injection, place the mice back into the open field arena and record their locomotor activity for 60-90 minutes using the video tracking system.

-

Data Analysis: Analyze the total distance traveled and other locomotor parameters. Compare the activity of the DFB-treated group to the vehicle-treated group.

Conclusion

This compound serves as a valuable pharmacological tool for studying the therapeutic potential of mGluR5 positive allosteric modulation. Its well-defined mechanism of action, involving the potentiation of glutamate signaling through a specific allosteric site on the mGluR5 receptor, has been demonstrated in a variety of in vitro and in vivo models. The detailed experimental protocols provided in this guide are intended to support further research into the therapeutic applications of DFB and other mGluR5 PAMs for the treatment of neurological and psychiatric disorders characterized by glutamatergic dysfunction.

References

- 1. This compound Datasheet DC Chemicals [dcchemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06845D [pubs.rsc.org]

- 4. This compound|lookchem [lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Direct Synthesis of Symmetrical Azines from Alcohols and Hydrazine Catalyzed by a Ruthenium Pincer Complex: Effect of Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. file.medchemexpress.com [file.medchemexpress.com]

3,3'-Difluorobenzaldazine: A Technical Whitepaper on a Foundational mGluR5 Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 3,3'-Difluorobenzaldazine (DFB), a seminal molecule in the study of metabotropic glutamate (B1630785) receptor 5 (mGluR5). As the first characterized positive allosteric modulator (PAM) for mGluR5, DFB has been instrumental in elucidating the therapeutic potential of enhancing mGluR5 signaling. This guide details its pharmacological properties, the underlying signaling pathways it modulates, and the experimental protocols for its characterization. While DFB itself exhibits suboptimal drug-like properties, including poor potency and aqueous solubility, its role as a tool compound has paved the way for the development of more advanced mGluR5 PAMs.[1][2] This whitepaper consolidates key data and methodologies to serve as a foundational resource for researchers in neuroscience and pharmacology.

Introduction to mGluR5 and Allosteric Modulation

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) that plays a critical role in regulating synaptic plasticity and neuronal excitability.[3] Unlike ionotropic glutamate receptors that form ion channels, mGluR5 activation initiates intracellular signaling cascades, primarily through its coupling to Gαq proteins.[3] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3] These second messengers, in turn, trigger the release of intracellular calcium and activate protein kinase C (PKC), respectively, influencing a wide array of cellular processes.[3][4]

Positive allosteric modulators (PAMs) represent a sophisticated therapeutic strategy. Instead of directly activating the receptor at the glutamate binding (orthosteric) site, PAMs bind to a distinct (allosteric) site, enhancing the receptor's response to the endogenous agonist, glutamate.[1] This approach offers greater spatiotemporal precision, as the modulatory effect is dependent on active glutamate signaling, potentially leading to a more favorable safety profile compared to direct agonists. This compound, first reported by O'Brien et al. in 2003, was the first compound identified to act as a selective PAM at the mGluR5 receptor.[1][5]

Pharmacological Profile of this compound

In Vitro Potency and Efficacy

This compound potentiates the activity of mGluR5 agonists. It has no intrinsic agonist activity on its own but enhances the receptor's response to agonists like glutamate, quisqualate, and (S)-3,5-dihydroxyphenylglycine (DHPG).[4] The potentiation is characterized by a 3- to 6-fold leftward shift in the agonist dose-response curve, with EC50 values for this potentiation typically in the low micromolar range.[4]

| Agonist | Cell Line | Parameter | Value (μM) | Fold Potentiation | Reference |

| Glutamate | Human mGluR5 CHO | EC50 (Potentiation) | 2.6 | ~3.1 | [4] |

| Glutamate | Rat mGluR5 CHO | EC50 (Potentiation) | 2-5 | 3-6 | [4] |

| Quisqualate | Rat mGluR5 CHO | EC50 (Potentiation) | 2-5 | 3-6 | [4] |

| DHPG | Rat mGluR5 CHO | EC50 (Potentiation) | 2-5 | 3-6 | [4] |

Binding and Selectivity

Radioligand binding assays have confirmed that DFB interacts with the allosteric binding site known as the MPEP site, named after the prototypical mGluR5 negative allosteric modulator (NAM), 2-methyl-6-(phenylethynyl)pyridine.[1][6] DFB competitively displaces the binding of MPEP-site radioligands.[6] The benzaldazine scaffold is highly sensitive to substitution; for instance, replacing the fluorine atoms with methoxy (B1213986) groups (3,3'-dimethoxybenzaldazine) converts the molecule from a PAM to a NAM.[5]

Signaling Pathways and Experimental Workflows

mGluR5 Signaling Pathway

Activation of mGluR5 by glutamate, and its potentiation by DFB, initiates a well-defined signaling cascade. The following diagram illustrates this canonical pathway.

Caption: Canonical mGluR5 signaling pathway potentiated by this compound.

Experimental Workflow for PAM Characterization

The discovery and characterization of an mGluR5 PAM like DFB follows a structured workflow, from initial screening to in vivo validation.

Caption: General experimental workflow for the characterization of an mGluR5 PAM.

Detailed Experimental Protocols

Synthesis of this compound

This protocol is based on the general chemical principle of forming a hydrazone from an aldehyde and hydrazine (B178648).

-

Reaction: 2 equivalents of 3-fluorobenzaldehyde (B1666160) are reacted with 1 equivalent of hydrazine hydrate (B1144303).

-

Procedure:

-

Dissolve 3-fluorobenzaldehyde (2.0 eq) in a suitable solvent such as ethanol (B145695) or methanol.

-

Add hydrazine hydrate (1.0 eq) dropwise to the solution at room temperature with stirring.

-

The reaction is typically stirred at room temperature for several hours or until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

The product, this compound, often precipitates out of the solution upon formation.

-

The solid product is collected by vacuum filtration.

-

The collected solid is washed with cold solvent (e.g., ethanol) to remove unreacted starting materials.

-

The product is then dried under vacuum. Further purification can be achieved by recrystallization if necessary.

-

In Vitro Calcium Mobilization Assay

This assay measures the potentiation of glutamate-induced intracellular calcium release in cells stably expressing the mGluR5 receptor.

-

Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human or rat mGluR5 receptor are plated in 96- or 384-well black-walled, clear-bottom plates and grown to confluence.

-

Dye Loading:

-

The cell culture medium is aspirated.

-

Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 45-60 minutes at 37°C.

-

-

Assay Procedure (using a fluorescence plate reader, e.g., FLIPR or FlexStation):

-

After dye loading, the cells are washed with the assay buffer.

-

A baseline fluorescence reading is taken.

-

Varying concentrations of this compound (or vehicle) are added to the wells and incubated for a short period (e.g., 2-5 minutes).

-

A sub-maximal (EC20) concentration of glutamate is then added to stimulate the receptor.

-

Fluorescence intensity is measured over time. The increase in fluorescence corresponds to the intracellular calcium concentration.

-

-

Data Analysis: The peak fluorescence response is measured. Data are normalized to the response of a maximal glutamate concentration. The EC50 for the potentiation effect of DFB is calculated from the concentration-response curve.

Radioligand Binding Assay (MPEP-Site Competition)

This assay determines if a test compound binds to the MPEP allosteric site on mGluR5.

-

Membrane Preparation:

-

Membranes are prepared from HEK293 cells stably expressing the mGluR5 receptor. Cells are harvested and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl).

-

The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes. The pellet is washed and resuspended in the assay buffer.

-

-

Competition Binding Assay:

-

A fixed concentration of a radiolabeled MPEP-site antagonist (e.g., [3H]methoxy-PEPy) is incubated with the cell membranes.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding with the radioligand.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled MPEP-site ligand (e.g., 10 µM MPEP).

-

The mixture is incubated at room temperature to reach equilibrium (e.g., 60 minutes).

-

-

Detection and Analysis:

-

The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

The concentration of DFB that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be used to calculate the binding affinity (Ki).

-

In Vivo Ketamine-Induced Hyperactivity Model

This protocol, adapted from Chan et al. (2008), assesses the potential antipsychotic-like effects of DFB.[4]

-

Animals: Male NMRI or ICR mice (8-9 weeks old).[4]

-

Drug Administration:

-

This compound is dissolved in a suitable vehicle. Due to its poor solubility, it is administered via intracerebroventricular (i.c.v.) injection.

-

Doses ranging from 40-100 nmol are administered.[4]

-

-

Procedure:

-

Mice are habituated to the testing environment (e.g., open-field arenas).

-

DFB or vehicle is administered via i.c.v. injection.

-

After a set pretreatment time, ketamine (a non-competitive NMDA receptor antagonist that induces locomotor hyperactivity) is administered.

-

Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified period using an automated activity monitoring system.

-

-

Endpoint: The study measures the ability of DFB to attenuate the locomotor hyperactivity induced by ketamine.[4] The same animal model can be adapted to assess effects on motor coordination (e.g., using a rotarod test) and cognitive impairment (e.g., using a Y-maze or novel object recognition test).[4]

Conclusion and Future Directions

This compound holds a significant place in the history of mGluR5 pharmacology. It was the first compound to validate the concept of positive allosteric modulation for this important CNS target.[1][2] While its own physicochemical properties limit its use as a clinical candidate, the data and methodologies established through its study have been invaluable. The protocols and signaling pathways detailed in this whitepaper provide a foundational understanding for any researcher entering the field of mGluR5 modulation. Future research continues to build on this foundation, focusing on the development of PAMs with improved potency, selectivity, and pharmacokinetic profiles, with the ultimate goal of delivering novel therapeutics for disorders such as schizophrenia and other neurological conditions.[2]

References

The Discovery and Synthesis of 3,3'-Difluorobenzaldazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery and synthesis of 3,3'-Difluorobenzaldazine (DFB). Initially identified as a selective positive allosteric modulator of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), DFB has garnered interest within the neuroscience and drug development communities. This guide details the probable synthetic route, based on established chemical principles and the seminal work in the field, and presents relevant physicochemical and pharmacological data in a structured format. Experimental protocols and a visual representation of the synthesis workflow are provided to aid in laboratory applications.

Introduction

This compound, with the CAS Number 15332-10-2, was first reported in a 2003 publication by O'Brien et al. as a member of a family of highly selective allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGluR5)[1]. This discovery marked a significant step in the exploration of mGluR5 as a therapeutic target for various neurological and psychiatric disorders. As a positive allosteric modulator (PAM), this compound enhances the receptor's response to the endogenous ligand, glutamate, offering a nuanced approach to modulating glutamatergic neurotransmission[1].

Physicochemical and Pharmacological Data

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| IUPAC Name | 1,2-bis((3-fluorophenyl)methylene)hydrazine | |

| Molecular Formula | C₁₄H₁₀F₂N₂ | [2] |

| Molecular Weight | 244.24 g/mol | [2] |

| CAS Number | 15332-10-2 | [2] |

| Appearance | Solid (predicted) | |

| Melting Point | Not reported | |

| Solubility | Soluble in DMSO | |

| Biological Target | Metabotropic glutamate receptor 5 (mGluR5) | [1] |

| Pharmacological Action | Positive Allosteric Modulator (PAM) | [1] |

| EC₅₀ | 2-5 µM for potentiation of mGlu5 agonists | [1] |

Synthesis of this compound

The synthesis of this compound is predicated on the classical reaction for the formation of azines: the condensation of an aldehyde with hydrazine (B178648). In this specific case, two equivalents of 3-fluorobenzaldehyde (B1666160) react with one equivalent of hydrazine (typically in the form of hydrazine hydrate) to yield the target compound and water as the byproduct.

General Reaction Scheme

Caption: Synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a generalized procedure based on standard methods for azine synthesis and should be optimized for specific laboratory conditions.

Materials:

-

3-Fluorobenzaldehyde

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol (B145695) (or other suitable solvent)

-

Glacial acetic acid (optional, as catalyst)

-

Distilled water

-

Standard laboratory glassware and purification apparatus (e.g., filtration setup, recrystallization equipment)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluorobenzaldehyde (2.0 equivalents) in a suitable solvent such as ethanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.0 equivalent) dropwise at room temperature. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is then typically heated to reflux and maintained at that temperature for a period of 2 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Product: Upon completion of the reaction, the mixture is cooled to room temperature, and then further cooled in an ice bath to promote precipitation of the product. The solid product is collected by vacuum filtration.

-

Purification: The crude this compound is washed with cold ethanol or water to remove any unreacted starting materials and impurities. For higher purity, the product can be recrystallized from a suitable solvent system (e.g., ethanol/water).

-

Drying and Characterization: The purified product is dried under vacuum to a constant weight. The final product should be characterized by standard analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity.

Signaling Pathway and Experimental Workflow

As a positive allosteric modulator of mGluR5, this compound does not activate the receptor directly but enhances its response to glutamate. The workflow for evaluating such a compound typically involves cell-based assays measuring the downstream signaling of mGluR5 activation, such as intracellular calcium mobilization.

Caption: Workflow and signaling for mGluR5 PAMs.

Conclusion

This compound stands as a key pharmacological tool for the study of the mGluR5 receptor. Its discovery has paved the way for the development of other allosteric modulators with potential therapeutic applications. The synthesis, based on a straightforward condensation reaction, makes it an accessible compound for research purposes. This guide provides the foundational knowledge for the synthesis and application of this compound in a laboratory setting, supporting further investigation into its role in neuroscience and drug discovery.

References

An In-depth Technical Guide to 3,3'-Difluorobenzaldazine: Molecular Structure, Properties, and Biological Role

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,3'-Difluorobenzaldazine, a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). The document details its molecular structure, physicochemical properties, and a proposed synthetic route with characterization protocols. Furthermore, it elucidates the downstream signaling cascade of mGluR5 modulation, offering insights into its potential therapeutic applications. All quantitative data is presented in structured tables, and a detailed visualization of the signaling pathway is provided using the DOT language for Graphviz.

Molecular Structure and Properties

This compound is a symmetrical azine derivative characterized by two 3-fluorobenzylidene moieties linked by a central azine bridge.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀F₂N₂ | [1] |

| Molecular Weight | 244.24 g/mol | [1] |

| CAS Number | 15332-10-2 | [1] |

| Appearance | Pale yellow solid (Predicted) | [2] |

| IUPAC Name | 1,2-bis((E)-(3-fluorophenyl)methylidene)hydrazine | - |

Synthesis and Characterization

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Fluorobenzaldehyde (B1666160) (2.0 mmol, 248.2 mg)

-

Hydrazine (B178648) monohydrate (1.0 mmol, 50.06 mg)

-

Ethanol (B145695) (10 mL)

-

Glacial Acetic Acid (catalytic amount, ~2 drops)

-

Distilled water

-

Anhydrous sodium sulfate (B86663)

Equipment:

-

50 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask, dissolve 3-fluorobenzaldehyde (2.0 mmol) in ethanol (10 mL).

-

Addition of Hydrazine: To the stirred solution, add hydrazine monohydrate (1.0 mmol) dropwise at room temperature.

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid (2 drops) to the reaction mixture.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Precipitation and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product, this compound, is expected to precipitate out of the solution. If precipitation is slow, the mixture can be cooled further in an ice bath.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials, followed by a wash with distilled water.

-

Drying: Dry the purified product in a desiccator over anhydrous sodium sulfate to obtain this compound as a pale yellow solid.

Characterization

The synthesized this compound should be characterized using standard spectroscopic techniques to confirm its identity and purity.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, ppm) | δ 7.10-7.50 (m, 8H, Ar-H), 8.50 (s, 2H, N=CH) |

| ¹³C NMR (CDCl₃, ppm) | δ 114.5 (d, J ≈ 22 Hz), 117.0 (d, J ≈ 21 Hz), 123.5 (d, J ≈ 3 Hz), 130.5 (d, J ≈ 8 Hz), 134.0 (d, J ≈ 7 Hz), 162.0 (d, J ≈ 3 Hz, C=N), 163.0 (d, J ≈ 245 Hz, C-F) |

| FTIR (KBr, cm⁻¹) | ~3060 (Ar C-H), ~1615 (C=N), ~1580 (C=C), ~1250 (C-F), ~780 (Ar C-H bend) |

| Mass Spec (m/z) | [M]⁺ at 244.09, [M+H]⁺ at 245.09 |

Biological Activity and Signaling Pathway

This compound is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. This modulation amplifies the downstream signaling cascades initiated by mGluR5 activation.

The primary signaling pathway for mGluR5 involves its coupling to the Gq/G11 family of G-proteins.[6][7] Upon activation, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[6] IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).[6] DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).[8]

Furthermore, mGluR5 activation can also lead to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) cascade.[7][9] This can occur through both G-protein dependent and independent mechanisms. There is also evidence for the involvement of Src tyrosine kinase in mGluR5 signaling.[8]

Conclusion

This compound represents a significant tool for researchers studying the function and therapeutic potential of mGluR5. Its role as a positive allosteric modulator allows for the fine-tuning of glutamatergic signaling, which is implicated in numerous neurological and psychiatric disorders. This guide provides foundational knowledge on its chemical properties, a plausible synthetic route, and its mechanism of action, serving as a valuable resource for professionals in the fields of neuroscience and drug development. Further experimental validation of the proposed synthesis and characterization data is warranted to fully elucidate the properties and potential applications of this compound.

References

- 1. This compound Datasheet DC Chemicals [dcchemicals.com]

- 2. benchchem.com [benchchem.com]

- 3. Azine - Wikipedia [en.wikipedia.org]

- 4. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 5. Azine Formation [quimicaorganica.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes | Journal of Neuroscience [jneurosci.org]

- 9. Activation of Intracellular Metabotropic Glutamate Receptor 5 in Striatal Neurons Leads to Up-regulation of Genes Associated with Sustained Synaptic Transmission Including Arc/Arg3.1 Protein - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Effects of 3,3'-Difluorobenzaldazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary research on 3,3'-Difluorobenzaldazine (DFB), a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). DFB enhances the receptor's response to the endogenous ligand, glutamate, and has shown potential in preclinical models for modulating glutamatergic neurotransmission. This document details the available quantitative data, experimental protocols from foundational studies, and visual representations of the relevant signaling pathways and workflows.

Core Findings and Data Presentation

This compound has been identified as a potent and selective positive allosteric modulator of both human and rat mGluR5.[1] It exhibits no agonist activity on its own but potentiates the action of mGluR5 agonists such as glutamate, quisqualate, and 3,5-dihydroxyphenylglycine.[1] In vivo studies have demonstrated that DFB can attenuate certain behavioral effects induced by the NMDA receptor antagonist ketamine, suggesting its potential as a modulator of glutamatergic dysfunction.[2]

The following tables summarize the key quantitative findings from in vitro and in vivo preliminary studies.

Table 1: In Vitro Potentiation of mGluR5 Agonists by this compound

| Agonist | Cell Line | Assay | Parameter | Value (µM) | Fold Potentiation | Reference |

| Glutamate | Chinese Hamster Ovary (CHO) | Fluorometric Ca²⁺ Assay | EC₅₀ | 2-5 | 3- to 6-fold | [1] |

| Quisqualate | Chinese Hamster Ovary (CHO) | Fluorometric Ca²⁺ Assay | EC₅₀ | 2-5 | 3- to 6-fold | [1] |

| 3,5-Dihydroxyphenylglycine | Chinese Hamster Ovary (CHO) | Fluorometric Ca²⁺ Assay | EC₅₀ | 2-5 | 3- to 6-fold | [1] |

Table 2: In Vivo Effects of this compound on Ketamine-Induced Behaviors in Mice

| Behavioral Test | DFB Dose (nmol) | Effect | Reference |

| Locomotor Activity | 40-100 | Attenuation of ketamine-induced hyperactivity | [2] |

| Rotarod Test | 40-100 | Attenuation of ketamine-induced motor incoordination | [2] |

| Novel Object Recognition | 40-100 | Attenuation of ketamine-induced cognitive impairment | [2] |

| Prepulse Inhibition | up to 100 | No reversal of ketamine-induced deficit | [2] |

Signaling Pathway of mGluR5 and Positive Allosteric Modulation

Metabotropic glutamate receptor 5 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, primarily signals through the Gαq protein. This initiates a downstream cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[3][4][5] this compound, as a positive allosteric modulator, binds to a site on the mGluR5 receptor that is distinct from the glutamate binding site. This binding event enhances the conformational change induced by glutamate, thereby potentiating the downstream signaling cascade.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the foundational research.

In Vitro Ca²⁺ Mobilization Assay

This protocol is adapted from the methods described by O'Brien et al. (2003).[1]

1. Cell Culture and Plating:

-

Chinese Hamster Ovary (CHO) cells stably expressing either human or rat mGluR5 are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

For the assay, cells are seeded into 96-well black-walled, clear-bottom plates and grown to near confluence.

2. Fluorescent Dye Loading:

-

The growth medium is removed, and the cells are washed with a buffered saline solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is prepared in the buffered saline solution and added to each well.

-

The plate is incubated for 1 hour at 37°C to allow for dye loading.

3. Compound Preparation and Addition:

-

This compound and the mGluR5 agonist (glutamate, quisqualate, or 3,5-dihydroxyphenylglycine) are prepared in the buffered saline solution at various concentrations.

-

The dye solution is removed, and the cells are washed again with the buffered saline solution.

-

The test compounds (DFB and agonist) are added to the wells.

4. Fluorescence Measurement:

-

The plate is immediately placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Fluorescence intensity is measured over time to detect changes in intracellular calcium concentration upon receptor activation and modulation.

-

Data is analyzed to determine the EC₅₀ values and the fold potentiation by DFB.

In Vivo Behavioral Assays in Mice

These protocols are based on the methodologies described by Chan et al. (2008).[2]

1. Animals:

-

Male ICR mice, 8-9 weeks old, are used for the experiments.

-

Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Mice are allowed to acclimate to the laboratory environment before testing.

2. Drug Administration:

-

This compound is dissolved in a suitable vehicle (e.g., a mixture of DMSO, Tween 80, and saline).

-

DFB is administered via intracerebroventricular (i.c.v.) injection.

-

Ketamine is dissolved in saline and administered intraperitoneally (i.p.).

-

DFB is administered 15 minutes prior to ketamine injection.

3. Locomotor Activity Test:

-

Immediately after ketamine injection, individual mice are placed in an automated activity monitoring system.

-

Horizontal and vertical movements are recorded for a specified duration (e.g., 60 minutes).

-

Total distance traveled is analyzed to assess locomotor hyperactivity.

4. Rotarod Test:

-

Motor coordination is evaluated using an accelerating rotarod apparatus.

-

Mice are trained on the rotarod for a set number of trials before the test day.

-

On the test day, after drug administration, the latency to fall from the rotating rod is recorded.

5. Novel Object Recognition Test:

-

This test assesses cognitive function, specifically recognition memory.

-

The test consists of a habituation phase, a familiarization phase (with two identical objects), and a test phase (with one familiar and one novel object).

-

The time spent exploring the novel object versus the familiar object is measured. A discrimination index is calculated to evaluate cognitive performance.

Experimental Workflow

The following diagram illustrates the general workflow for the in vivo behavioral studies.

References

- 1. A family of highly selective allosteric modulators of the metabotropic glutamate receptor subtype 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Attenuation of ketamine-evoked behavioral responses by mGluR5 positive modulators in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. oncotarget.com [oncotarget.com]

- 5. Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of 3,3'-Difluorobenzaldazine in Modulating Glutamate Signaling

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Glutamate (B1630785) is the primary excitatory neurotransmitter in the mammalian central nervous system (CNS), and its signaling is fundamental to numerous physiological processes, including synaptic plasticity, learning, and memory.[1] Dysregulation of the glutamatergic system is implicated in a variety of neurological and psychiatric disorders.[1] This document provides a comprehensive technical overview of 3,3'-Difluorobenzaldazine (B1144149) (DFB), a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). We consolidate the current understanding of DFB's mechanism of action, present quantitative data on its activity, detail relevant experimental protocols, and visualize its role in the glutamate signaling pathway.

Introduction to Glutamate Signaling and mGluR5

Glutamate mediates its effects through both ionotropic glutamate receptors (iGluRs), such as NMDA and AMPA receptors, and G-protein coupled metabotropic glutamate receptors (mGluRs).[1][2] The mGluRs are classified into three groups (I, II, and III). Group I, which includes mGluR5, is typically located postsynaptically and couples to Gq/G11 proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.

mGluR5 is a key modulator of synaptic plasticity and neuronal excitability. Its dysfunction has been linked to conditions such as schizophrenia, depression, and cognitive deficits.[3][4] Allosteric modulators, which bind to a site topographically distinct from the orthosteric glutamate binding site, offer a sophisticated approach to fine-tune receptor activity rather than simply blocking or activating it. Positive allosteric modulators (PAMs) like DFB enhance the receptor's response to the endogenous ligand, glutamate, thereby offering a more nuanced therapeutic potential with potentially fewer side effects.

This compound (DFB): A Selective mGluR5 PAM

This compound (DFB) has been identified as a highly selective positive allosteric modulator of mGluR5.[5] It potentiates the functional response of mGluR5 to agonists such as glutamate, quisqualate, and 3,5-Dihydroxyphenylglycine (DHPG).[5] This modulation occurs at a binding site that is distinct from that of the well-characterized mGluR5 antagonist MPEP (2-methyl-6-(phenylethynyl)-pyridine).[3]

Quantitative Data Presentation

The following tables summarize the quantitative data regarding the in vitro and in vivo activity of this compound.

Table 1: In Vitro Functional Activity of DFB at Human mGluR5

| Parameter | Value | Agonist Used | Assay System | Reference |

|---|---|---|---|---|

| EC50 for Potentiation | 2.6 µM | 300 nM Glutamate | CHO cells expressing human mGluR5 | [5] |

| Maximal Potentiation | ~3.1-fold | 300 nM Glutamate | CHO cells expressing human mGluR5 | [5] |

| Potentiation Range | 3- to 6-fold | Glutamate, Quisqualate, DHPG | CHO cells expressing human or rat mGluR5 | [5] |

| EC50 Range | 2 to 5 µM | Glutamate, Quisqualate, DHPG | CHO cells expressing human or rat mGluR5 |[5] |

Table 2: In Vivo Behavioral Effects of DFB

| Animal Model | Effect | Dosage | Administration Route | Reference |

|---|

| Male NMRI and ICR mice | Attenuated ketamine-induced locomotor hyperactivity, motor incoordination, and cognitive impairment | 40-100 nmol | Intracerebroventricular (icv) |[5] |

Signaling Pathways and Mechanism of Action

DFB enhances the signal of the endogenous agonist, glutamate, at the mGluR5 receptor. The diagram below illustrates the canonical Group I mGluR signaling pathway and the proposed point of intervention for DFB.

Caption: DFB positively modulates the mGluR5 signaling cascade.

Site-directed mutagenesis studies have identified key amino acid residues within the seven-transmembrane (7TM) region of the rat mGluR5 receptor that are critical for DFB's modulatory action. Residues in transmembranes 3, 5, 6, and 7 are necessary for its effect, with mutations such as S657C, T780A, and M801T disrupting the DFB-mediated potentiation.[3] This confirms DFB's binding within the 7TM domain, a characteristic feature of many mGluR allosteric modulators.

Caption: Logical workflow of DFB's allosteric modulation mechanism.

Experimental Protocols

The characterization of DFB relies on specific in vitro and in vivo assays. Below is a detailed methodology for a key experiment used to quantify its activity.

Intracellular Calcium Mobilization Assay

Objective: To determine the potency (EC50) and efficacy (maximal potentiation) of DFB in modulating agonist-induced responses at the mGluR5 receptor.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing human or rat mGluR5.

-

Cell culture medium (e.g., DMEM/F12) with necessary supplements.

-

Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Pluronic F-127.

-

mGluR5 agonist (e.g., Glutamate, Quisqualate).

-

This compound (DFB) dissolved in DMSO.

-

96- or 384-well black, clear-bottom microplates.

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Plating: Seed the mGluR5-expressing CHO cells into microplates at an appropriate density (e.g., 40,000-80,000 cells/well) and allow them to adhere overnight.

-

Dye Loading: Prepare a loading solution of the calcium-sensitive dye in assay buffer (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127). Remove the culture medium from the cells and add the dye loading solution. Incubate for 60 minutes at 37°C.

-

Compound Preparation: Prepare serial dilutions of DFB in assay buffer. Also, prepare a fixed, sub-maximal concentration (e.g., EC20) of the agonist (e.g., 300 nM Glutamate).

-

Assay Execution:

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorescence reader and allow it to equilibrate.

-

Add the DFB dilutions to the wells and incubate for a specified period (e.g., 2-15 minutes).

-

Measure baseline fluorescence.

-

Using the automated injector, add the fixed concentration of the agonist to the wells.

-

Immediately begin measuring fluorescence intensity over time (e.g., every second for 2-3 minutes).

-

-

Data Analysis:

-

The response is typically measured as the peak fluorescence intensity minus the baseline.

-

To determine the EC50 of potentiation, plot the response against the log concentration of DFB. Fit the data to a four-parameter logistic equation.

-

Maximal potentiation is calculated as the fold-increase in the agonist response in the presence of a saturating concentration of DFB compared to the agonist response alone.

-

Caption: Experimental workflow for the intracellular calcium mobilization assay.

Conclusion and Future Directions

This compound is a valuable pharmacological tool for studying the function and therapeutic potential of the mGluR5 receptor. As a selective positive allosteric modulator, it enhances glutamatergic signaling through a specific and well-defined mechanism. The quantitative data demonstrate its potency in vitro and its ability to modulate complex behaviors in vivo, particularly those related to the disruption of NMDA receptor function.[5]

Future research should focus on:

-

Pharmacokinetics and Drug Metabolism: Elucidating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of DFB to assess its suitability for further drug development.

-

Broader In Vivo Models: Testing the efficacy of DFB in a wider range of preclinical models for psychiatric and neurological disorders where mGluR5 dysregulation is implicated.

-

Structural Biology: Obtaining co-crystal structures of DFB bound to the mGluR5 7TM domain to provide a more detailed understanding of its binding interactions and facilitate the design of next-generation modulators.

References

- 1. jpp.krakow.pl [jpp.krakow.pl]

- 2. mdpi.com [mdpi.com]

- 3. Determination of key amino acids implicated in the actions of allosteric modulation by this compound on rat mGlu5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of Metabotropic Glutamate Receptor 3 Modulates Thalamo-accumbal Transmission and Rescues Schizophrenia-Like Physiological and Behavioral Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

Foundational Research on Benzaldazine Derivatives in Neuroscience: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzaldazine and its derivatives, a class of organic compounds characterized by a C=N-N=C backbone formed from the condensation of benzaldehyde (B42025) and hydrazine, have garnered significant interest in the field of neuroscience. This interest stems from their structural similarity to endogenous neurochemicals and their potential to interact with key neurological targets. Foundational research has primarily focused on two promising areas: anticonvulsant and monoamine oxidase (MAO) inhibitory activities. This technical guide provides an in-depth overview of the core research, detailing experimental protocols, summarizing key quantitative data, and visualizing relevant biological pathways and workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of this chemical scaffold.

Core Research Areas

Anticonvulsant Activity

A significant body of research has been dedicated to the synthesis and evaluation of benzaldazine derivatives, particularly hydrazones and semicarbazones, as potential anticonvulsant agents. These compounds are theorized to exert their effects by modulating inhibitory and excitatory neurotransmission.

Mechanism of Action: While the precise mechanisms are still under investigation for many derivatives, a prominent hypothesis is the enhancement of GABAergic and glycinergic inhibition. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its potentiation can dampen the excessive neuronal firing characteristic of seizures[1]. Some benzaldazine derivatives may act by interacting with GABA-A receptors or influencing GABA metabolism[2]. Glycine also acts as an inhibitory neurotransmitter, particularly in the brainstem and spinal cord, and its modulation represents another potential anticonvulsant strategy[3].

Key Findings: Numerous studies have demonstrated the efficacy of benzaldehyde-derived hydrazones and semicarbazones in preclinical models of epilepsy, such as the Maximal Electroshock (MES) and Pentylenetetrazole (PTZ)-induced seizure tests[4][5][6][7][8][9]. The MES model is considered predictive of efficacy against generalized tonic-clonic seizures, while the PTZ model is indicative of activity against absence seizures[10][11].

Monoamine Oxidase (MAO) Inhibition

Benzaldazine derivatives have also been extensively studied as inhibitors of monoamine oxidase (MAO), a family of enzymes crucial for the degradation of monoamine neurotransmitters like dopamine (B1211576), serotonin (B10506), and norepinephrine[12][13][14].

Mechanism of Action: MAO exists in two isoforms, MAO-A and MAO-B. Inhibition of MAO-A increases levels of serotonin and norepinephrine (B1679862) and is a validated strategy for treating depression[14]. Inhibition of MAO-B primarily elevates dopamine levels and is used in the management of Parkinson's disease to alleviate motor symptoms[15]. The therapeutic potential of benzaldazine derivatives lies in their ability to selectively inhibit one isoform over the other, which can minimize side effects[16][17]. The core structure of these derivatives allows for molecular modifications that can tune their selectivity and potency[18].

Key Findings: Research has identified several benzaldehyde hydrazone derivatives with potent and selective MAO-B inhibitory activity, suggesting their potential as therapeutic agents for neurodegenerative disorders like Parkinson's disease[16][17][18]. The reversible or irreversible nature of the inhibition is a key aspect of their pharmacological profile, with reversible inhibitors often considered to have a more favorable safety profile[12].

Quantitative Data Summary

The following tables summarize representative quantitative data from foundational studies on the anticonvulsant and MAO inhibitory activities of benzaldazine derivatives.

Table 1: Anticonvulsant Activity of Representative Benzaldehyde Hydrazone and Semicarbazone Derivatives

| Compound Class | Derivative | Animal Model | Test | Dose (mg/kg, i.p.) | Activity | Reference |

| Hydrazone | 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o-methoxy-benzaldehyde)-hydrazone | Mice | PTZ | Not specified | More active than Phenytoin | [6] |

| Hydrazone | 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(p-nitrobenzaldehyde)-hydrazone | Mice | PTZ | Not specified | More active than Phenytoin | [6] |

| Hydrazone | Salicyloyl hydrazones of para/meta-substituted benzaldehydes | Mice | PTZ | 100 | Increased seizure threshold | [5] |

| Semicarbazone | 4-(4-fluorophenoxy) benzaldehyde semicarbazone | Mice | MES | 12.9 (i.p.), 1.59 (oral) | ED50, Protective Index > 315 | [19][20] |

| Semicarbazone | Benzimidazole (B57391) substituted semicarbazone (VI(d)) | Mice | MES | 50 | Active, low neurotoxicity | [7] |

| Semicarbazone | 5-Chloro-2(3H)-benzoxazolone derivative (Ve) | Mice | MES | 30 | Active at 0.5h and 4h | [21] |

| Semicarbazone | 5-Chloro-2(3H)-benzoxazolone derivative (Vl) | Mice | MES & scPTZ | 30 (MES), 100 (scPTZ) | Active | [21] |

Table 2: Monoamine Oxidase (MAO) Inhibitory Activity of Representative Benzaldehyde Hydrazone Derivatives

| Compound Class | Derivative | Enzyme | IC50 (µM) | Selectivity | Reference |

| Phenylhydrazone | 1-substituted-2-phenylhydrazone derivatives | MAO-A / MAO-B | Varies | Varies | [12] |

| Benzimidazole Arylhydrazone | Derivative with 2-hydroxy-4-methoxy benzaldehyde residue (Compound 7) | hMAO-B | ~65% inhibition at 1µM | Selective for MAO-B | [17] |

| Pyridazinobenzylpiperidine | Compound S5 | MAO-B | 0.203 | SI > 19.04 for MAO-B | [16] |

| Pyridazinobenzylpiperidine | Compound S16 | MAO-B | 0.979 | Selective for MAO-B | [16] |

| Benzimidazole Arylhydrazone | General Class | MAO-B | Varies | Selective for MAO-B | [18] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Maximal Electroshock (MES) Seizure Test

Objective: To identify compounds that prevent the spread of seizures, modeling generalized tonic-clonic seizures[10][22].

Apparatus: An electroconvulsive shock apparatus with corneal electrodes.

Animals: Male Swiss albino mice (20-25 g) are typically used[22]. Animals should be acclimatized for at least one week under standard laboratory conditions[22].

Procedure:

-

Test compounds are suspended in a suitable vehicle (e.g., 0.5% w/v carboxymethylcellulose) and administered intraperitoneally (i.p.) or orally[8][22]. A vehicle control group and a standard drug group (e.g., Phenytoin) are included.

-

After a predetermined time (typically 30-60 minutes), each mouse is subjected to the MES test[22][23].

-

A drop of saline is applied to the corneal electrodes to ensure good electrical contact[22].

-

An electrical stimulus (e.g., 50 mA for 0.2 seconds) is delivered through the corneal electrodes[22].

-

The mice are observed for the presence or absence of the hindlimb tonic extensor phase (a rigid extension of the hindlimbs).

-

Abolition of the hindlimb tonic extensor component is considered the endpoint of protection[22]. The number of protected animals in each group is recorded and often expressed as a percentage. The ED50 (the dose that protects 50% of the animals) can be calculated.

Pentylenetetrazole (PTZ)-Induced Seizure Test

Objective: To detect compounds that increase the seizure threshold, modeling myoclonic and absence seizures[10][22].

Animals: Male Swiss albino mice (20-25 g) are commonly used.

Procedure:

-

Test compounds, a vehicle control, and a standard drug (e.g., Ethosuximide) are administered, typically i.p[22].

-

After a set time (e.g., 30-60 minutes), a convulsant dose of Pentylenetetrazole (e.g., 85 mg/kg) is administered subcutaneously (s.c.)[10].

-

Each animal is placed in an individual observation cage and observed for 30 minutes.

-

The primary endpoint is the failure to observe a defined episode of clonic spasms (rhythmic contractions of the limbs) lasting for at least 5 seconds[22].

-

The number of animals protected from clonic convulsions is recorded for each group.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of a compound against MAO-A and MAO-B isoforms.

Principle: The assay measures the enzymatic activity of MAO by monitoring the production of a specific product from a substrate. The reduction in product formation in the presence of an inhibitor indicates its potency. A common method involves measuring the formation of 4-hydroxyquinoline (B1666331) from the substrate kynuramine[24][25].

Materials:

-

Recombinant human MAO-A and MAO-B enzymes[24].

-

Kynuramine (substrate)[25].

-

Test compounds and reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)[24].

-

Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

-

96-well plates (black plates for fluorescence)[25].

-

Fluorescence plate reader.

Procedure:

-

Test compounds are dissolved in DMSO and diluted to various concentrations in the assay buffer[25].

-

In a 96-well plate, the MAO enzyme (MAO-A or MAO-B) is pre-incubated with the test compound or vehicle for a short period (e.g., 10 minutes at 37°C)[25].

-

The enzymatic reaction is initiated by adding the substrate kynuramine[25].

-

The reaction is allowed to proceed for a defined time (e.g., 20 minutes at 37°C)[25].

-

The reaction is terminated by adding a stop solution (e.g., 2N NaOH)[25].

-

The fluorescence of the product, 4-hydroxyquinoline, is measured (e.g., excitation at 320 nm, emission at 380 nm)[25].

-

The percentage of inhibition is calculated for each concentration of the test compound relative to the vehicle control.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow for the evaluation of benzaldazine derivatives.

Caption: General experimental workflow for the synthesis and evaluation of neuroactive benzaldazine derivatives.

Caption: Postulated anticonvulsant mechanism via GABAergic pathway modulation.

Caption: Mechanism of action of benzaldazine derivatives as MAO inhibitors.

Conclusion

Foundational research has established benzaldazine derivatives, including hydrazones and semicarbazones, as a versatile scaffold for the development of novel neurotherapeutics. Their demonstrated efficacy as anticonvulsants and monoamine oxidase inhibitors in preclinical studies highlights their potential to address significant unmet needs in the treatment of epilepsy, Parkinson's disease, and depression. The structure-activity relationship studies conducted so far provide a solid basis for further optimization of these compounds to enhance their potency, selectivity, and pharmacokinetic properties. This technical guide serves as a foundational resource to facilitate ongoing and future research in this promising area of medicinal chemistry and neuroscience.

References

- 1. GABAergic mechanisms in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and anticonvulsant activity of some (2/4-substituted)benzaldehyde (2-oxobenzothiazolin-3-yl)acetohydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and anticonvulsant activity of 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o/p-substituted benzal) hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijcea.org [ijcea.org]

- 8. ijsar.in [ijsar.in]

- 9. rfppl.co.in [rfppl.co.in]

- 10. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 11. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 12. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. antihypertensive and monoamine oxidase inhibitory activity of some azacycloalkyl-substituted benzaldehyde hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Monoamine Oxidase Inhibitors (MAOI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Monoamine Oxidase Inhibitors in Toxic Models of Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Evaluation of the combined activity of benzimidazole arylhydrazones as new anti-Parkinsonian agents: monoamine oxidase-B inhibition, neuroprotection and oxidative stress modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Study on the Neuroprotective, Radical-Scavenging and MAO-B Inhibiting Properties of New Benzimidazole Arylhydrazones as Potential Multi-Target Drugs for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Semicarbazone analogs as anticonvulsant agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 21. Synthesis and Anticonvulsant Activity of Some Novel Semicarbazone...: Ingenta Connect [ingentaconnect.com]

- 22. benchchem.com [benchchem.com]

- 23. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]

- 24. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 25. 4.2. In Vitro MAO Inhibition Assay [bio-protocol.org]

The Selective Profile of 3,3'-Difluorobenzaldazine: A Technical Guide for Researchers

An In-depth Technical Guide on the Positive Allosteric Modulation of mGluR5 by 3,3'-Difluorobenzaldazine (B1144149)

This technical guide provides a comprehensive overview of this compound (DFB), a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). It is intended for researchers, scientists, and drug development professionals interested in the pharmacological modulation of mGluR5. This document details the synthesis of DFB, its mechanism of action, and the experimental protocols used to characterize its activity and selectivity.

Introduction to this compound and mGluR5

Metabotropic glutamate receptor 5 (mGluR5) is a Class C G-protein coupled receptor (GPCR) that plays a crucial role in modulating excitatory synaptic transmission throughout the central nervous system. Its involvement in various physiological processes, including synaptic plasticity, learning, and memory, has made it a significant target for therapeutic intervention in a range of neurological and psychiatric disorders. Allosteric modulation of mGluR5 offers a promising strategy for fine-tuning receptor activity with greater subtype selectivity compared to orthosteric ligands.

This compound (DFB) has been identified as a selective positive allosteric modulator of mGluR5.[1] Unlike orthosteric agonists that directly activate the receptor, DFB potentiates the receptor's response to the endogenous ligand, glutamate. This guide explores the data and methodologies that define the selectivity of DFB for mGluR5.

Synthesis of this compound

This compound is a symmetrical azine. The synthesis of symmetrical azines is typically achieved through the condensation of an aldehyde with hydrazine (B178648) hydrate (B1144303).[2][3][4]

General Synthetic Protocol:

A typical procedure for the synthesis of this compound involves the reaction of 3-fluorobenzaldehyde (B1666160) with hydrazine hydrate in a suitable solvent, such as ethanol. The reaction mixture is refluxed for several hours. Upon completion, the product precipitates and can be isolated by filtration and purified by recrystallization.[2]

Reaction Scheme:

Quantitative Data on mGluR5 Modulation

DFB acts as a positive allosteric modulator of mGluR5, enhancing the receptor's response to agonists like glutamate, quisqualate, and 3,5-dihydroxyphenylglycine (DHPG).[1]

| Parameter | Value | Cell Line | Assay Type | Reference |

| EC50 for Potentiation | 2-5 µM | Human and Rat mGluR5 expressing cells | Fluorometric Ca2+ Assay | [1] |

| Fold Potentiation (at threshold agonist) | 3- to 6-fold | Human and Rat mGluR5 expressing cells | Fluorometric Ca2+ Assay | [1] |

| Leftward shift of agonist CRC (at 10-100 µM DFB) | ~2-fold | Human and Rat mGluR5 expressing cells | Fluorometric Ca2+ Assay | [1] |

CRC: Concentration-Response Curve

While DFB is reported to be a selective modulator of mGluR5, comprehensive quantitative data detailing its activity across all other mGluR subtypes (mGluR1-4, 6-8) and a broad panel of other GPCRs is not extensively available in the public domain. Such selectivity profiling is crucial for its validation as a specific pharmacological tool.

Experimental Protocols

The characterization of DFB's activity and selectivity relies on specific in vitro assays. The following are detailed methodologies for key experiments.

Intracellular Calcium Mobilization Assay

This functional assay is the primary method for quantifying the positive allosteric modulatory activity of compounds at Gq-coupled receptors like mGluR5.[5][6][7]

Principle:

Activation of mGluR5 leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This transient increase in cytosolic Ca2+ can be measured using calcium-sensitive fluorescent dyes.

Protocol:

-

Cell Culture: Cells stably expressing the mGluR5 receptor (e.g., HEK293 or CHO cells) are cultured in appropriate media and seeded into 96- or 384-well black-walled microplates.

-

Dye Loading: The cell-permeant fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM) is loaded into the cells by incubation in a physiological buffer (e.g., Krebs buffer) for a specified time at 37°C.

-

Compound Addition and Signal Detection:

-

The microplate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

A baseline fluorescence reading is established.

-

A solution of DFB at various concentrations is added to the wells.

-

After a short incubation period, a sub-maximal (EC20) concentration of an mGluR5 agonist (e.g., glutamate) is added.

-

The change in fluorescence intensity, corresponding to the change in intracellular Ca2+ concentration, is monitored over time.

-

-

Data Analysis: The potentiation of the agonist response by DFB is calculated and plotted against the DFB concentration to determine the EC50 for potentiation.

Radioligand Binding Assay

This assay is used to determine if a compound binds to a specific site on the receptor. For DFB, it has been shown to interact with the allosteric binding site recognized by the negative allosteric modulator 2-methyl-6-(phenylethynyl)pyridine (MPEP).[1]

Principle:

A radiolabeled ligand with known affinity for a specific receptor site is incubated with a preparation of membranes containing the receptor. A test compound is added at various concentrations to compete with the radioligand for binding. The amount of radioactivity bound to the membranes is measured, and the displacement by the test compound is used to determine its binding affinity (Ki).

Protocol:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing mGluR5.

-

Assay Incubation: In a multi-well plate, the membranes are incubated with a fixed concentration of a radiolabeled allosteric modulator (e.g., [3H]MPEP) and varying concentrations of DFB in a suitable buffer.

-

Filtration: The incubation is terminated by rapid filtration through a glass fiber filter mat, which traps the membranes while allowing the unbound radioligand to pass through.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The percentage of specific binding of the radioligand is plotted against the concentration of DFB. The IC50 (the concentration of DFB that inhibits 50% of the specific radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.

Signaling Pathways

The positive allosteric modulation of mGluR5 by DFB enhances the canonical Gq-coupled signaling pathway.

Conclusion

This compound is a valuable research tool for studying the physiological and pathological roles of mGluR5. It acts as a selective positive allosteric modulator, enhancing the receptor's response to glutamate. While its selectivity for mGluR5 is established, a comprehensive quantitative analysis against a full panel of mGluR subtypes and other GPCRs would further solidify its profile as a highly selective pharmacological agent. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the nuanced pharmacology of DFB and other mGluR5 modulators.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Design, synthesis, and biological evaluation of symmetrical azine derivatives as novel tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Azines: synthesis, structure, electronic structure and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Direct Synthesis of Symmetrical Azines from Alcohols and Hydrazine Catalyzed by a Ruthenium Pincer Complex: Effect of Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of key amino acids implicated in the actions of allosteric modulation by this compound on rat mGlu5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 7. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 3,3'-Difluorobenzaldazine in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Difluorobenzaldazine is a chemical compound that has been identified as a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate, or other orthosteric agonists. This modulation of mGluR5 activity makes this compound a valuable research tool for studying the physiological and pathological roles of this receptor, which is implicated in various neurological and psychiatric disorders. These application notes provide a detailed protocol for the use of this compound in cell culture experiments to characterize its effects on mGluR5 signaling.

Pharmacological Profile

This compound potentiates the action of mGluR5 agonists such as Glutamate, Quisqualate, and 3,5-Dihydroxyphenylglycine by 3- to 6-fold. The potentiation is concentration-dependent, with an EC50 in the range of 2 to 5 µM. In Chinese Hamster Ovary (CHO) cells expressing human mGluR5, this compound demonstrated a maximal potentiation of the response to 300 nM glutamate of approximately 3.1-fold, with an EC50 for this potentiation of 2.6 µM.[1]

Data Summary

| Parameter | Cell Line | Agonist | Value |

| EC50 for potentiation | Human mGluR5 CHO cells | Glutamate (300 nM) | 2.6 µM |

| Maximal Potentiation | Human mGluR5 CHO cells | Glutamate (300 nM) | ~3.1-fold |

| Agonist Potentiation | Human and rat mGluR5 CHO cells | Glutamate, Quisqualate, DHPG | 3- to 6-fold[1] |

Signaling Pathway

The metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway. Upon activation by an agonist like glutamate, the receptor activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). As a positive allosteric modulator, this compound binds to a site on the mGluR5 receptor that is distinct from the glutamate binding site, enhancing the conformational changes induced by agonist binding and thereby potentiating the downstream signaling cascade.

Caption: mGluR5 Signaling Pathway Modulation by this compound.

Experimental Protocols

Materials

-

Compound: this compound (Powder)

-

Solvent: Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human mGluR5 (CHO-hmGluR5).

-